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Compound of Interest

Compound Name: Ji-101

Cat. No.: B1683799 Get Quote

Ji-101 (also known as CGI-1842) is an orally active, multi-targeted tyrosine kinase inhibitor with

a unique preclinical profile demonstrating potent and selective inhibition of key regulators of

angiogenesis. This technical guide provides a comprehensive overview of the preclinical

pharmacology of Ji-101, designed for researchers, scientists, and drug development

professionals. The information presented herein is compiled from available preclinical data,

focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic

properties.

Core Mechanism of Action
Ji-101 exerts its anti-angiogenic and potential anti-tumor effects by selectively targeting three

critical receptor tyrosine kinases involved in tumor vascularization and growth:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

Ephrin Type-B Receptor 4 (EphB4)

The dual inhibition of VEGFR-2 and PDGFR-β is a clinically validated strategy for blocking

tumor angiogenesis. The additional potent inhibition of EphB4 distinguishes Ji-101 from many

other angiogenesis inhibitors, offering a novel mechanism to potentially overcome resistance

and provide broader anti-tumor activity.[1][2]
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In Vitro Pharmacology
Enzymatic and Cell-Based Assay Potency
Ji-101 has demonstrated high potency against its target kinases in both enzymatic and cell-

based assays. While specific IC50 values from a comprehensive public data set are not readily

available, preclinical reports consistently describe Ji-101 as having high potency, with inhibitory

concentrations of less than 100 nM for VEGFR-2, PDGFR-β, and EphB4.[3][4]

A broad kinase cross-screening of 445 kinases revealed that Ji-101 is highly selective for its

intended angiogenic targets.[3] Only 23 kinases showed a dissociation constant (Kd) of less

than 1 µM, and of those, only 15 had a Kd less than 100 nM, indicating a favorable selectivity

profile.[3]

Cellular Effects in Combination Studies
In vitro studies have explored the synergistic potential of Ji-101 with other anti-cancer agents.

Co-incubation of Ji-101 with the PI3 kinase/mTOR inhibitor BEZ235 resulted in enhanced

cellular toxicity in a cell-line-specific manner, suggesting a synergistic interaction.[2] In contrast,

the toxicity profiles of traditional chemotherapies such as gemcitabine, oxaliplatin, and 5-

fluorouracil were not significantly altered when combined with Ji-101 in vitro.[2]

In Vivo Pharmacology
Xenograft Models
Preclinical efficacy of Ji-101 has been evaluated in rodent xenograft models. In a mouse

xenograft model using the human triple-negative breast cancer cell line MDA-MB-231, the co-

administration of Ji-101 with paclitaxel resulted in greater efficacy in inhibiting tumor growth

compared to either agent alone, with no observed increase in toxicity.[3][4]

Experimental Protocols
MDA-MB-231 Xenograft Study (as inferred from available data):

Cell Culture: MDA-MB-231 cells are cultured in appropriate media and conditions to ensure

viability and proliferation.
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of the human tumor cells.

Tumor Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously or

orthotopically into the mice.

Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable

size. Tumor volume is measured regularly using calipers.

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment

groups: vehicle control, Ji-101 alone, paclitaxel alone, and the combination of Ji-101 and

paclitaxel. Ji-101 is administered orally.

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint

is typically tumor growth inhibition. At the end of the study, tumors may be excised and

weighed.

Pharmacokinetics
A detailed pharmacokinetic study of Ji-101 was conducted in Sprague-Dawley rats. The key

findings are summarized in the table below.

Parameter Intravenous (10 mg/kg) Oral (50 mg/kg)

Cmax (ng/mL) - 1850 ± 212

Tmax (h) - 2.0 ± 0.0

AUC (0-t) (ng*h/mL) 1290 ± 260 7100 ± 354

Half-life (t½) (h) 1.75 ± 0.79 2.66 ± 0.13

Clearance (Cl) (mL/min/kg) 13.0 ± 2.62 -

Volume of Distribution (Vd)

(L/kg)
2.11 ± 1.42 -

Oral Bioavailability (%) - 55

Data from a study in Sprague-Dawley rats.
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Following oral administration, Ji-101 was rapidly absorbed, reaching maximum plasma

concentration within 2 hours.[5] The oral bioavailability was determined to be 55%.[5] Ji-101 is

highly permeable and is not a substrate for P-glycoprotein (P-gp).[5] Tissue distribution was

extensive, with a notable uptake into lung tissue.[5] The primary route of elimination is through

feces, with mono- and di-hydroxy metabolites being excreted in the bile.[5]

Pharmacokinetic Study Protocol (Rat)
Animal Model: Male Sprague-Dawley rats were used.

Dosing:

Intravenous: A single dose of 10 mg/kg was administered.

Oral: A single dose of 50 mg/kg was administered.

Sample Collection: Blood samples were collected at various time points post-dosing.

Analytical Method: Plasma concentrations of Ji-101 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-

time data.

Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathway targeted by Ji-101 and a general

workflow for a xenograft efficacy study.
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Caption: Ji-101 inhibits key signaling pathways involved in angiogenesis and cell proliferation.
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of Ji-101.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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